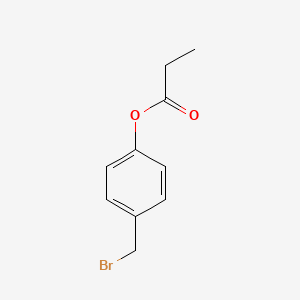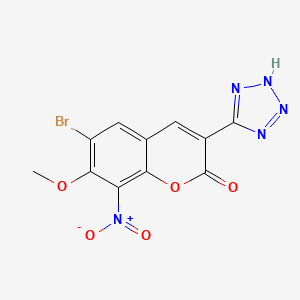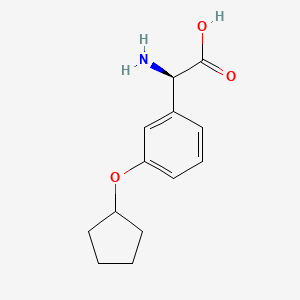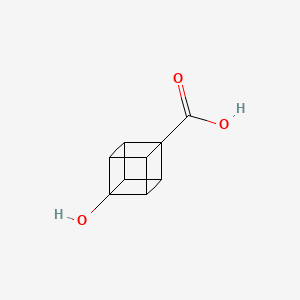
1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, iodine, methoxy, and methylsulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene can be achieved through a multi-step process involving the introduction of the functional groups onto the benzene ring. One common method involves the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Halogenation: The amino group is then diazotized and replaced with a chlorine atom using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride.
Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a strong acid catalyst.
Iodination: The iodine atom is introduced using an iodinating agent such as iodine monochloride.
Sulfonylation: Finally, the methylsulfonyl group is introduced by reacting the compound with methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions is a common oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the halogen atoms.
Oxidation: Products include compounds with carbonyl groups replacing the methoxy group.
Reduction: Products include compounds with methylthio groups replacing the methylsulfonyl group.
Applications De Recherche Scientifique
1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the synthesis of advanced materials with specific properties such as conductivity and fluorescence.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, and nucleic acids through various mechanisms, including:
Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic sites on biological molecules.
Hydrogen Bonding: The methoxy and methylsulfonyl groups can participate in hydrogen bonding with biological targets.
Electrostatic Interactions: The polar functional groups can interact with charged sites on biological molecules.
Comparaison Avec Des Composés Similaires
1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene can be compared with similar compounds such as:
1-Chloro-4-methoxy-2-(methylsulfonyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Iodo-4-methoxy-2-(methylsulfonyl)benzene: Lacks the chlorine atom, leading to different substitution patterns and reactivity.
1-Chloro-5-iodo-2-(methylsulfonyl)benzene: Lacks the methoxy group, affecting its chemical properties and applications.
Propriétés
Formule moléculaire |
C8H8ClIO3S |
|---|---|
Poids moléculaire |
346.57 g/mol |
Nom IUPAC |
1-chloro-5-iodo-4-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8ClIO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,1-2H3 |
Clé InChI |
MGZGVVWCMFQQTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1I)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)



![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)


![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)



